5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid - 5800-34-0

5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid

Catalog Number: EVT-249074
CAS Number: 5800-34-0
Molecular Formula: C20H21N3O6
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid (Compound 11)

Compound Description: This compound was identified as the most effective BMP-2 stimulator in a study focused on identifying novel molecules capable of inducing bone formation. It effectively increased BMP-2 production in osteoblasts and led to increased bone formation at fracture sites in rats. [] Additionally, it inhibited osteoblastic proteasomal activity and exhibited a good safety profile with no effect on BMP synthesis in cardiovascular tissue. []

2-[(1,4-Dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives

Compound Description: This series of compounds was synthesized and evaluated for their analgesic activity. The study highlighted their effectiveness in reducing pain in mice, surpassing the effect of the reference drug metamizole. []

Relevance: While not directly analogous to 5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid, this series of compounds provides an interesting point of comparison due to its focus on pain relief. This comparison stems from the known role of CB2 receptors, which are targeted by similar compounds like SR144528, in modulating pain perception. [] Further investigation into the potential analgesic properties of 5-({(2S)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid, considering the documented activity of these related compounds, could be a valuable avenue for future research.

1-Substituted-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino) isothioureas (PTS1 – PTS15)

Compound Description: This series of compounds, particularly PTS14 (2-methyl-3-(3-(3-nitrophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl)isothiourea), exhibited potent antibacterial activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus aureus. [] Moreover, they demonstrated antitubercular activity and anti-HIV activity against HIV1 and HIV2. []

1-Substituted-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino) isothioureas (TTS01 – TTS10)

Compound Description: Similar to the PTS series, compounds in the TTS series, specifically TTS09 (2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)-1-(3-chlorophenyl)isothiourea) and TTS06 (2-methyl-3-(3-(4-methylphenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-yl amino)-1-(4-nitrophenyl) isothiourea), displayed potent antibacterial activity. [, ] These compounds also showed promising antitubercular and anti-HIV activity. [, ]

Compound Description: These compounds were synthesized and found to possess significant antibacterial and antifungal activity. []

Compound Description: This compound is a vital building block in the synthesis of Amprenavir, a HIV protease inhibitor. []

2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate (NZ 105)

Compound Description: This compound exhibits significant calcium antagonist and antihypertensive activities. [, , ] It functions by inhibiting the efflux of vincristine from multidrug-resistant cancer cells, enhancing the cytotoxic effects of Adriamycin. []

4-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides

Compound Description: This series of compounds, particularly 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f), demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). []

2.4-Dioxo- and 4-Imino-2-Oxo-3-Phenyl-5-R-6-R`-Thieno[2.3-d]pyrimidines

Compound Description: This group of compounds exhibits secretory, anti-inflammatory, and antimicrobial effects. [] Their structure-activity relationship studies revealed valuable insights into optimizing these biological activities. []

5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528)

Compound Description: This compound acts as a potent cannabinoid CB2 antagonist, exhibiting sub-nanomolar affinity for the receptor. [] Its binding is driven by hydrogen bonding involving the amide group and aromatic stacking interactions within the TMH5/6 aromatic cluster of the CB2 receptor. []

Compound Description: YTR-830H is a novel β-lactamase inhibitor that undergoes degradation in various aqueous solutions and alkaline methanol. [] Its degradation pathway involves the formation of specific intermediates and products. []

(S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765)

Compound Description: VX-765 is an orally bioavailable prodrug of VRT-043198, a potent and selective inhibitor of interleukin-converting enzyme/caspase-1. [] It exhibits anti-inflammatory activity by inhibiting the release of IL-1β and IL-18. []

3-(4-amino-3-imino-5-oxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-yl)-propionic acid monohydrate

Compound Description: This compound exists as a zwitterion and exhibits cytotoxic activity against MCF-7 cells, inducing apoptosis. [] It has been identified as a potential inhibitor of epidermal growth factor receptor (EGFR). []

6-[[1(S)-(3(S),4- Dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl]-amino]-4(S), 5(S)-dihydroxy-6-oxo-3(S)-ammoniohexanoate (AI-77-B)

3-[(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)(phenyl)amino]propanenitrile Derivatives

Compound Description: These compounds, specifically 3-{(4-Oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)[4-(trifluoromethoxy)phenyl]amino}propanenitrile (25) and 3-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]propanenitrile (27), are orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. [] They exhibit potent anticonvulsant activity in mice with minimal motor disturbances. []

Succinimido(2-aryl-4-oxo-3- {((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates

Compound Description: These compounds demonstrate significant antibacterial and antifungal activity. []

Methyl [6-(2-Aminothiazol-4-Yl)-3-Oxo-1,4- Benzoxazin-2-Yl] Acetates (3-5)

Compound Description: This series of compounds was synthesized and evaluated for their inhibitory activity against COX-2 and 5-LOX, enzymes involved in inflammation. [] Some of these compounds demonstrated notable 5-LOX inhibitory activity. []

Aryl‐(4‐oxo‐1,2‐dihydroquinazolin‐4‐yl‐methylene) pyrazole‐TiO2 nanoparticles

Compound Description: These nanoparticles, containing a QPP (2-(5-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-yl)-6-chloro-3,8-dimethylquinazolin-4(3H)-one) molecule, were synthesized for their potential in photocatalysis and biomedicine. [] They displayed enhanced optical properties and increased efficiency in photodegradation compared to bare TiO2. []

Substituted (4-Oxo-3-Phenyl-3,4-DihydroQuinazolin-2-yl)Methyl Nitrite Derivatives [5(a-j)]

Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. [] The study revealed that many of these compounds exhibited significant antimicrobial potential. []

Compound Description: This class of compounds possesses various biomedical significance and pharmacological actions. []

Phthalimido or Succinimido‐[2‐aryl‐4‐oxo‐3‐ [{2‐oxo‐2‐(phenothiazin‐10‐yl)ethyl}amino]‐1,3‐thiazolidin‐5‐yl] ethanoate

Compound Description: These compounds, incorporating both thiazolidinone and phenothiazine moieties, demonstrated significant antibacterial and antifungal activity. []

2-(2-(4-((3,4-Dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters

Compound Description: This group of compounds was synthesized from L-phenylglycine and 3-aryl-2-((piperazin-1-yl)methyl) quinazolin-4(3H)-one. []

2-(2-Oxo-1-Phenyl-5-Pyridin-2-Yl-1,2-Dihydropyridin-3-Yl)Benzonitrile (Perampanel)

Compound Description: Perampanel is a potent noncompetitive antagonist of AMPA-type ionotropic glutamate receptors. [] It exhibits potent activity in both in vitro and in vivo models of AMPA receptor-mediated activity and is currently under regulatory review for partial-onset seizures associated with epilepsy. []

Compound Description: This compound exhibits advantageous stability for formulation as an antibacterial agent. []

Compound Description: These compounds are a series of methanesulfonate hydrates with varying moisture content. []

2-(Substituted Phenyl)-3-{[4-(1-Naphthyl)-1,3-Thiazol-2-Yl] Amino}-4-Oxo-1,3-Thiazolidin-5-Ylacetic Acid Derivatives

Compound Description: These compounds were synthesized and evaluated for their antihyperglycemic activity in rats. []

(E)-4-(2-[[3-(indol-5-yl)-1-oxo-2-butenyl]amino]phenoxy)butyric acid derivatives

Compound Description: This series of compounds demonstrates potent inhibitory activity against steroid 5α-reductase in the rat prostate. []

4-[N-[(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid (Compound 3)

Compound Description: Compound 3 serves as a crucial intermediate in synthesizing potent inhibitors of thymidylate synthase (TS), a key enzyme involved in DNA synthesis. []

(6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine (Compound 2)

Compound Description: Compound 2 is the amine precursor used in synthesizing DAT-582, a potent and selective 5-HT3 receptor antagonist. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives (10a-h)

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. []

Quinazoline-4(3H)-one Derivatives (2-15)

Compound Description: This series of compounds was synthesized from methyl α-[(4-oxoquinazolin-2yl)thio]acetate (1) as a precursor. []

8-Cyano-1-Cyclopropyl-7-(2,8-Diazabicyclo-(4.3.0)-Nonan-8-Yl)-6-Fluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acids and Their Derivatives

Compound Description: This group of compounds exhibits potent antibacterial activity. []

7-{(2-(4-hydroxyphenyl)methylidene)amino}-1,3-thiazol-4-yl)-2- (methoxyimino)acetyl)amino}-3-{((2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3- yl)sulfanyl)methyl}-8-oxo-5-thia-1azabicyclo (4.2.0)oct-2-ene-2-carboxylic acid

Compound Description: This compound was synthesized from ceftriaxone disodium (1) and 4-hydroxybenzaldehyde (2) and characterized using various techniques. []

Compound Description: These compounds, containing a phosphorus-containing ring system, exhibited moderate antifungal and antibacterial activities. []

Properties

CAS Number

5800-34-0

Product Name

5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid

IUPAC Name

5-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C20H21N3O6/c24-18(7-4-8-19(25)26)22-17(13-14-5-2-1-3-6-14)20(27)21-15-9-11-16(12-10-15)23(28)29/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,21,27)(H,22,24)(H,25,26)/t17-/m0/s1

InChI Key

LFZGBNATHRHOKZ-KRWDZBQOSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCC(=O)O

Synonyms

glutaryl-L-phenylalanine-p-nitroanilide
glutaryl-Phe-p-nitroanilide
glutarylphenylalanine-4-nitroanilide
glutarylphenylalanine-p-nitroanilide
GPNA

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.